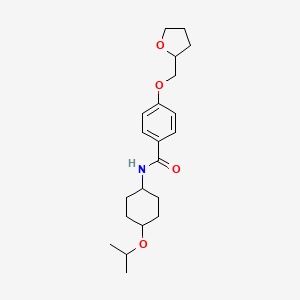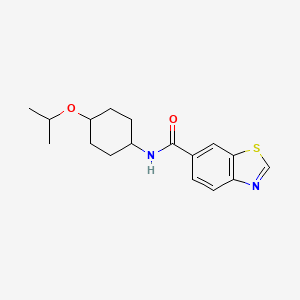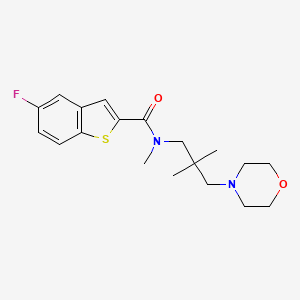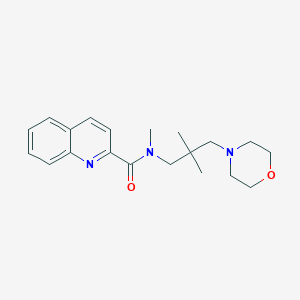
4-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the oxolan-2-ylmethoxy group: This step involves the reaction of an appropriate alcohol with an oxirane to form the oxolan-2-ylmethoxy group.
Preparation of the 4-propan-2-yloxycyclohexylamine: This intermediate can be synthesized by reacting cyclohexylamine with propan-2-ol under suitable conditions.
Coupling reaction: The final step involves coupling the oxolan-2-ylmethoxy group with the 4-propan-2-yloxycyclohexylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: It could be investigated for its potential therapeutic properties or as a drug candidate.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
4-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide: shares similarities with other benzamide derivatives, which may have similar functional groups but differ in their overall structure and properties.
Other oxolan derivatives: Compounds with the oxolan group may exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4-(oxolan-2-ylmethoxy)-N-(4-propan-2-yloxycyclohexyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO4/c1-15(2)26-19-11-7-17(8-12-19)22-21(23)16-5-9-18(10-6-16)25-14-20-4-3-13-24-20/h5-6,9-10,15,17,19-20H,3-4,7-8,11-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKOITVDCQRPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2,5-Difluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B6902194.png)
![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-[4-(1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B6902202.png)
![N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B6902209.png)
![1-methoxy-N-[2-(7-methyl-1H-indol-3-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B6902222.png)
![2-Methoxy-1-[4-[4-(1,2,4-oxadiazol-3-yl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B6902230.png)
![3-[(Sulfamoylamino)methyl]-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B6902240.png)
![N-cyclopentyl-N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B6902247.png)
![N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B6902250.png)
![N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B6902257.png)
![2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6902262.png)
![Cyclobuten-1-yl-[2-(difluoromethyl)piperidin-1-yl]methanone](/img/structure/B6902264.png)



